molecular formula C12H18N2O B13273236 N-{4-[(2-Methylpropyl)amino]phenyl}acetamide

N-{4-[(2-Methylpropyl)amino]phenyl}acetamide

Cat. No.: B13273236
M. Wt: 206.28 g/mol
InChI Key: BRGCPNIVMOKPBC-UHFFFAOYSA-N
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Description

N-{4-[(2-Methylpropyl)amino]phenyl}acetamide is an acetamide derivative featuring a phenyl ring substituted with a 2-methylpropylamino (isobutylamino) group at the para position. The compound’s structure combines the acetamide moiety, a common pharmacophore, with a lipophilic isobutyl chain, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[4-(2-methylpropylamino)phenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-9(2)8-13-11-4-6-12(7-5-11)14-10(3)15/h4-7,9,13H,8H2,1-3H3,(H,14,15)

InChI Key

BRGCPNIVMOKPBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Methylpropyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Methylpropyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-Methylpropyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-Methylpropyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-{4-[(2-Methylpropyl)amino]phenyl}acetamide and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
This compound (Target) C₁₂H₁₈N₂O 206.29 Isobutylamino, phenyl, acetamide Simplest structure in this group; lacks heterocycles or electron-withdrawing groups.
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₀H₂₆N₂O₄S 390.50 Isopropylphenoxy, isopropylsulfamoyl Sulfamoyl group enhances hydrogen bonding potential; higher molecular weight.
Acetamide, 2-[(2-methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]- C₁₅H₁₈N₄O₃S 334.40 Thiazolyl, nitro group Nitro group increases electrophilicity; thiazole ring may improve bioactivity.
N-{4-[(3-Phenylpropyl)amino]phenyl}acetamide C₁₇H₂₀N₂O 268.35 3-Phenylpropylamino Bulkier substituent increases lipophilicity; potential for π-π interactions.
N-(2-Methylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide C₁₃H₁₇F₃N₂O₂ 290.28 Trifluoromethoxy Fluorine atoms enhance metabolic stability; electron-withdrawing effects.
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide C₁₄H₁₄N₂O₂ 242.27 4-Hydroxyphenylamino Structural similarity to paracetamol; phenolic -OH group impacts solubility.

Physicochemical and Conformational Properties

  • Hydrogen Bonding: The sulfamoyl group in and the hydroxyl group in enhance hydrogen bonding capacity, which may influence crystallinity and solubility.
  • Conformational Flexibility: Evidence from highlights that dihedral angles between aromatic rings in acetamide derivatives (e.g., 54.8°–77.5°) affect dimerization via N–H⋯O interactions.

Biological Activity

N-{4-[(2-Methylpropyl)amino]phenyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula: C_{13}H_{19}N_{3}O. The compound features an acetamide group attached to a phenyl ring, with a 2-methylpropyl amino substituent. The synthesis typically involves the reaction of 4-aminophenyl acetamide with 2-methylpropylamine under controlled conditions to yield the desired product.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death. A notable study reported a significant increase in annexin V-FITC positive apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds similar to this compound, particularly in modulating glutamate receptors. These findings suggest that such compounds may play a role in protecting neuronal cells from glutamate-induced excitotoxicity, thus offering therapeutic avenues for neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers mitochondrial pathways leading to caspase activation and subsequent apoptosis in cancer cells.
  • Membrane Disruption : Its antimicrobial action is attributed to the disruption of bacterial cell membranes, resulting in cell lysis.
  • Receptor Modulation : The modulation of glutamate receptors may involve allosteric interactions that enhance neuroprotection.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that support the biological activity of this compound:

StudyFocusFindings
AnticancerInduced apoptosis in MDA-MB-231 cells; increased annexin V-FITC positivity by 22-fold compared to control.
AntimicrobialSignificant inhibition against S. aureus and E. coli; MIC values indicating strong antibacterial properties.
NeuroprotectionPotential modulation of glutamate receptors; protective effects against excitotoxicity in neuronal models.

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